molecular formula C14H8N2S B1297928 3-(Phenylthio)phthalonitrile CAS No. 51762-68-6

3-(Phenylthio)phthalonitrile

Cat. No.: B1297928
CAS No.: 51762-68-6
M. Wt: 236.29 g/mol
InChI Key: CAUWFTZWRWFKAG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-(Phenylthio)phthalonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the formation of a complex that can inhibit or activate the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, this compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylthio)phthalonitrile can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with thiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:

C6H4(CN)2+C6H5SHC6H5SC6H3(CN)2+H2O\text{C}_6\text{H}_4(\text{CN})_2 + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SC}_6\text{H}_3(\text{CN})_2 + \text{H}_2\text{O} C6​H4​(CN)2​+C6​H5​SH→C6​H5​SC6​H3​(CN)2​+H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally involves similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)phthalonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylthio)phthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including phthalocyanines and other macrocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)phthalonitrile depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, its activity may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalonitrile: The parent compound, lacking the phenylthio group.

    3-(Phenylsulfanyl)phthalonitrile: Similar structure but with a sulfanyl group instead of a thio group.

    3-(Phenylthiobenzene-1,2-dicarbonitrile): Another derivative with slight structural variations.

Uniqueness

3-(Phenylthio)phthalonitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-phenylsulfanylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWFTZWRWFKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346960
Record name 3-(Phenylthio)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-68-6
Record name 3-(Phenylthio)phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Phenylthio)phthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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